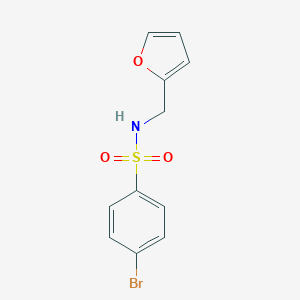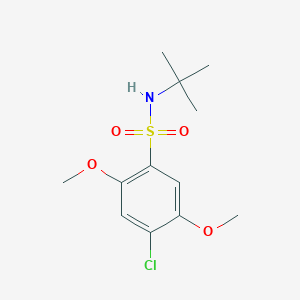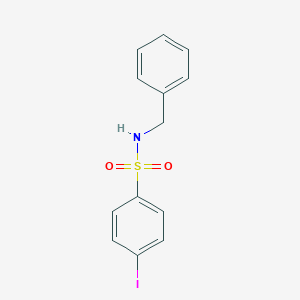![molecular formula C20H18ClN5O2 B273573 N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide](/img/structure/B273573.png)
N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, CMH.
Mecanismo De Acción
The mechanism of action of CMH varies depending on its application. In medicine, CMH has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, CMH acts as a herbicide by inhibiting the activity of enzymes involved in plant growth and development.
Biochemical and Physiological Effects
CMH has been reported to have various biochemical and physiological effects. In medicine, CMH has been found to induce DNA damage, inhibit angiogenesis, and modulate the immune response. In agriculture, CMH has been reported to affect the photosynthetic activity of plants and alter the activity of enzymes involved in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMH has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits a wide range of activities, making it a versatile compound for various applications. However, one limitation is that it can be toxic to living organisms, making it difficult to use in vivo studies.
Direcciones Futuras
There are several future directions for the study of CMH. One direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a catalyst for various chemical reactions. Additionally, further studies are needed to understand the mechanism of action of CMH and its interactions with living organisms.
Conclusion
In conclusion, CMH is a versatile compound that has potential applications in various fields. It exhibits a wide range of activities and has several advantages and limitations for lab experiments. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of CMH involves the reaction of 4-chloroaniline with 2,4-pentanedione and 4-methylbenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using recrystallization to obtain pure CMH.
Aplicaciones Científicas De Investigación
CMH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CMH has been reported to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, CMH has been found to have herbicidal and insecticidal properties. In material science, CMH has been used as a precursor for the synthesis of various metal complexes.
Propiedades
Fórmula molecular |
C20H18ClN5O2 |
|---|---|
Peso molecular |
395.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-6-methyl-4-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-3-5-14(6-4-12)11-22-26-18-17(13(2)23-20(28)25-18)19(27)24-16-9-7-15(21)8-10-16/h3-11H,1-2H3,(H,24,27)(H2,23,25,26,28)/b22-11+ |
Clave InChI |
BWNKDJKISAFDCI-SSDVNMTOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC2=NC(=O)NC(=C2C(=O)NC3=CC=C(C=C3)Cl)C |
SMILES |
CC1=CC=C(C=C1)C=NNC2=NC(=O)NC(=C2C(=O)NC3=CC=C(C=C3)Cl)C |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC2=NC(=O)NC(=C2C(=O)NC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B273492.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)


![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)




